1-Cycloheptyl-3-cyclopentylthiourea
Description
1-Cycloheptyl-3-cyclopentylthiourea is a thiourea derivative featuring two cycloalkyl substituents: a seven-membered cycloheptyl group and a five-membered cyclopentyl group attached to the thiourea core (N–C(=S)–N). Thioureas are characterized by their sulfur-containing urea analogs, which exhibit diverse chemical and biological properties influenced by substituent steric effects, electronic nature, and hydrogen-bonding capacity.
Properties
Molecular Formula |
C13H24N2S |
|---|---|
Molecular Weight |
240.41 g/mol |
IUPAC Name |
1-cycloheptyl-3-cyclopentylthiourea |
InChI |
InChI=1S/C13H24N2S/c16-13(15-12-9-5-6-10-12)14-11-7-3-1-2-4-8-11/h11-12H,1-10H2,(H2,14,15,16) |
InChI Key |
WELJBUXHHWPBNG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=S)NC2CCCC2 |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Differences
Substituent Effects
- 1-Cycloheptyl-3-cyclopentylthiourea: The cycloheptyl and cyclopentyl groups are electron-donating alkyl substituents, enhancing the compound’s lipophilicity (predicted LogP > 4) and reducing polarity compared to aryl or acyl derivatives.
- 1-(3-Chlorophenyl)-3-(bicyclo[2.2.1]heptanyl)thiourea (): The 3-chlorophenyl group introduces aromaticity and electron-withdrawing effects, increasing polarity. The bicyclo[2.2.1]heptane substituent adds rigidity, further constraining conformational freedom compared to monocyclic alkyl groups .
- 1-Acyl Thioureas (e.g., 1-(2-chlorobenzoyl)thiourea; ): Acyl groups (e.g., benzoyl) provide strong hydrogen-bond acceptors (C=O), enabling intra- and intermolecular interactions. This increases melting points (e.g., 180–220°C) and solubility in polar solvents, contrasting with the lipophilicity of dialkyl thioureas .
Hydrogen-Bonding Capacity
- This compound: Limited to NH groups in the thiourea core for hydrogen bonding. Reduced polarity may weaken interactions with polar biological targets.
- 1-Acyl Thioureas : Exhibit dual hydrogen-bonding capacity (NH and C=O), enhancing stability in crystal lattices and binding to enzymes or receptors .
Research Findings and Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
